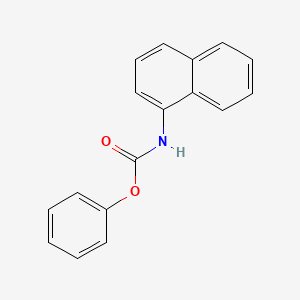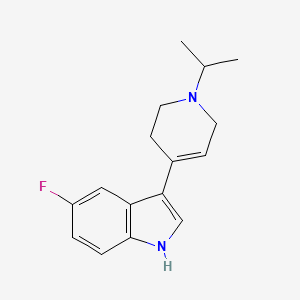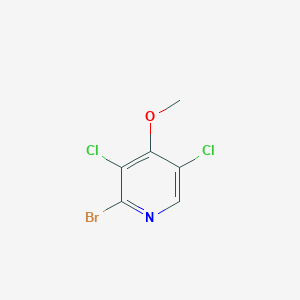
2-Bromo-3,5-dichloro-4-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5-dichloro-4-methoxypyridine is a halogenated pyridine derivative. Pyridines are a class of organic compounds characterized by a six-membered ring structure containing one nitrogen atom. The presence of bromine, chlorine, and methoxy groups in this compound makes it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,5-dichloro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method starts with 2,3,5-trichloropyridine, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The methoxylation step involves reacting the brominated product with methanol in the presence of a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the product while minimizing the formation of by-products. The use of automated systems allows for precise control of reaction conditions, leading to consistent quality in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3,5-dichloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove halogen atoms or convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of pyridine carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated pyridines or pyridine alcohols.
Applications De Recherche Scientifique
2-Bromo-3,5-dichloro-4-methoxypyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of drugs targeting specific biological pathways.
Industry: In the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 2-Bromo-3,5-dichloro-4-methoxypyridine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms enhances its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,5-dichloro-6-iodo-3-methoxypyridine: Similar structure with an additional iodine atom.
2-Bromo-3,6-dichloro-5-methoxypyridine: Differently positioned halogen atoms.
Uniqueness
2-Bromo-3,5-dichloro-4-methoxypyridine is unique due to its specific arrangement of halogen and methoxy groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of specialized chemicals and pharmaceuticals.
Propriétés
Formule moléculaire |
C6H4BrCl2NO |
|---|---|
Poids moléculaire |
256.91 g/mol |
Nom IUPAC |
2-bromo-3,5-dichloro-4-methoxypyridine |
InChI |
InChI=1S/C6H4BrCl2NO/c1-11-5-3(8)2-10-6(7)4(5)9/h2H,1H3 |
Clé InChI |
RNJPVCZFJFLLJF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4'-(Trifluromethyl)phenyl]-4-methylimidazole-5-methanol](/img/structure/B11857043.png)

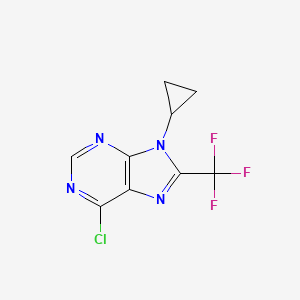

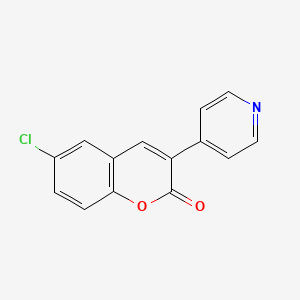
![6-(1-Oxa-7-azaspiro[4.5]decan-3-ylamino)picolinonitrile](/img/structure/B11857078.png)

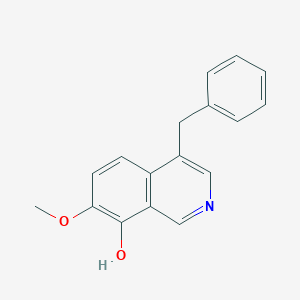
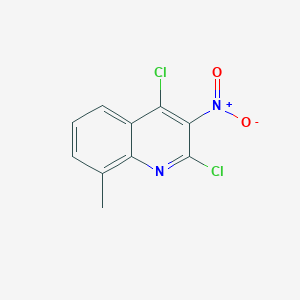

![7,8-Dimethoxy-3H-pyrimido[5,4-b]indole-4(5H)-thione](/img/structure/B11857094.png)
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)
